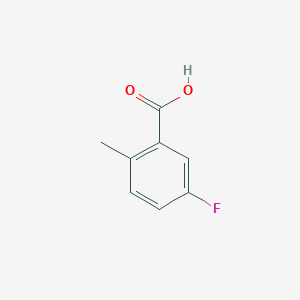

5-Fluoro-2-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBLXLBINTYFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954803 | |

| Record name | 5-Fluoro-2-methylbenzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33184-16-6 | |

| Record name | 5-Fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33184-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoicacid, 5-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methylbenzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Fluoro 2 Methylbenzoic Acid and Its Derivatives

Direct Synthesis Approaches to 5-Fluoro-2-methylbenzoic Acid

While specific literature detailing the direct synthesis of this compound is not extensively available, analogous synthetic routes for structurally similar compounds provide valuable insights into potential methodologies. One such relevant example is the synthesis of the isomeric 4-fluoro-2-methylbenzoic acid, which can be logically adapted.

A plausible and industrially scalable approach involves the Friedel-Crafts acylation of an appropriate fluorinated precursor, such as m-fluorotoluene. In this method, m-fluorotoluene would be treated with a suitable acylating agent, like trichloroacetyl chloride, in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride. This would be followed by hydrolysis of the resulting trichloromethyl ketone intermediate under basic conditions to yield the corresponding benzoic acid. It is important to note that this reaction would likely produce a mixture of isomers, including the desired this compound and other regioisomers, necessitating purification, often through recrystallization.

Functionalization Reactions of this compound

The reactivity of this compound is characterized by the interplay of its three functional groups: the carboxylic acid, the methyl group, and the fluorine atom. These groups direct and influence a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid moiety of this compound readily undergoes standard transformations such as esterification and amidation. chemimpex.com These reactions are fundamental in modifying the compound's physical and biological properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. A general and efficient approach for the esterification of fluorinated aromatic carboxylic acids utilizes a heterogeneous catalyst. For instance, the reaction with an alcohol, such as methanol (B129727), in the presence of a suitable catalyst provides the methyl ester. This method is advantageous due to the ease of catalyst separation and potential for recycling.

Amidation: The formation of amides from this compound is a key transformation for introducing nitrogen-containing functionalities. Standard coupling reagents can be employed to facilitate the reaction with a wide range of primary and secondary amines. For example, the preparation of 5-fluoro-N,2-dimethylbenzamide has been reported, demonstrating the feasibility of this transformation. sigmaaldrich.com The choice of coupling agent and reaction conditions can be tailored to the specific amine being used. A related compound, 2-fluoro-5-methylbenzoic acid, undergoes facile amidation using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as the coupling agent. ossila.com

Electrophilic Aromatic Substitution: Nitration and Halogenation

The electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluorine atom on the aromatic ring of this compound govern the regioselectivity of electrophilic aromatic substitution reactions.

The nitration of this compound has been studied, revealing a high degree of regioselectivity. The directing effects of the existing substituents favor the introduction of the nitro group at the 3-position.

| Reactants | Reagents | Product | Yield | Reference |

| This compound | Fuming Nitric Acid, Oleum (B3057394) | 5-Fluoro-2-methyl-3-nitrobenzoic acid | High | google.com |

| This compound | Fuming Nitric Acid, Concentrated Sulfuric Acid | Mixture of regioisomers and by-products | 45.1% | google.com |

| This compound | Concentrated Sulfuric Acid, Concentrated Nitric Acid (followed by esterification) | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 52% (two steps) | google.com |

Improved yields and purity of 5-fluoro-2-methyl-3-nitrobenzoic acid are achieved by using a combination of fuming nitric acid and oleum. google.com This method offers a cleaner reaction profile compared to using a mixture of fuming nitric acid and concentrated sulfuric acid, which results in a mixture of regioisomers and by-products with a lower yield of 45.1%. google.com Subsequent esterification of the nitrated product is also a common strategy. google.com

Halogenation: While specific examples of the direct halogenation of this compound are not readily found in the searched literature, the principles of electrophilic aromatic substitution on similar molecules can be applied. For instance, the bromination of 2-methylbenzoic acid using bromine in concentrated sulfuric acid yields 5-bromo-2-methylbenzoic acid. chemicalbook.com In the case of this compound, the activating methyl group and the deactivating but ortho-, para-directing fluoro group would likely direct incoming electrophiles. The steric hindrance from the ortho-methyl and meta-fluoro groups would influence the position of halogenation.

Nucleophilic Aromatic Substitution Strategies

While the fluorine atom in this compound is generally not activated towards nucleophilic aromatic substitution (SNAr), derivatives of this compound can undergo such reactions, particularly in intramolecular contexts. For example, amide derivatives of the related 2-fluoro-5-methylbenzoic acid can undergo intramolecular nucleophilic aromatic substitution to form benzoxazepinones, which are potent and selective kinase inhibitors. ossila.com This strategy highlights the potential for using the fluorine atom as a leaving group in cyclization reactions to build complex heterocyclic systems.

Catalytic Transformations Utilizing this compound

This compound serves as a versatile substrate in a variety of metal-catalyzed reactions, enabling the construction of complex molecular architectures.

One notable example is the bimetallic iridium/copper-catalyzed oxidative C-H/O-H annulation with saturated ketones to produce phthalides. ossila.com This reaction allows for the formation of a bicyclic lactone structure, which is a common motif in natural products and pharmaceuticals.

Furthermore, the carboxylic acid group can act as a directing group in C-H activation/functionalization reactions. Iridium-catalyzed ortho-C-H methylation of benzoic acids has been reported, and this methodology could potentially be applied to this compound to introduce a methyl group at the 6-position. nih.govnih.govresearchgate.net Such late-stage functionalization strategies are highly valuable in drug discovery for the rapid generation of analog libraries. While not specifically demonstrated for this compound, palladium- and rhodium-catalyzed reactions of benzoic acids are also well-established and represent potential avenues for further derivatization. nih.gov

Lithiation Reactions in Derivative Synthesis

Lithiation represents a key strategy for the functionalization of aromatic rings, and derivatives of this compound are utilized in such reactions. Specifically, this compound is a precursor in the synthesis of 3-arylisoquinolinones. ossila.com This transformation is accomplished through a lithiation reaction followed by the addition of a benzonitrile. ossila.com

The resulting 3-arylisoquinolinone structures have demonstrated significant biological activity, including antiproliferative effects against cancer cells by binding to microtubules and suppressing tubulin polymerization. ossila.com This synthetic route highlights the utility of directed lithiation, where existing functional groups guide the deprotonation to a specific position on the aromatic ring, enabling precise subsequent modifications. This principle is also applied in the synthesis of other complex molecules, such as constrained proline mimics, where directed metallation of fluorinated precursors is a key step. nih.govresearchgate.net

Industrial Scale Preparation Techniques

The industrial production of derivatives of this compound is critical, particularly for their use as intermediates in the synthesis of active pharmaceutical ingredients (APIs). A key example is the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its corresponding methyl ester, which are intermediates in the synthesis of the PARP inhibitor Rucaparib. google.com

Patented industrial methods focus on improving yield and purity for these derivatives. One such method involves the nitration of this compound using a mixture of fuming nitric acid and oleum (fuming sulfuric acid). google.com This approach was found to be superior to previous methods that used concentrated sulfuric acid with fuming nitric acid, which resulted in lower yields (around 45.1%) and a mixture of regioisomers and by-products. google.com The use of oleum increases the yield, produces a higher purity, colorless product, and reduces the formation of undesired dinitro derivatives. google.com Subsequent esterification with methanol yields the methyl ester. google.com

Table 2: Comparison of Nitration Methods for this compound

| Method | Reagents | Reported Yield | Product Quality |

|---|---|---|---|

| Prior Art | Fuming Nitric Acid, Concentrated Sulfuric Acid | 45.1% | Mixture of regioisomers and by-products, yellow solid. google.com |

| Improved Industrial Process | Fuming Nitric Acid, Oleum | Higher Yield | Colorless product, high purity, low dinitro derivative content. google.com |

This improved process demonstrates a key consideration in industrial synthesis: the optimization of reaction conditions to maximize the output and purity of a target molecule, thereby ensuring efficiency and quality for large-scale production.

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Methylbenzoic Acid

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and transition states, that lead from reactants to products. For reactions involving 5-Fluoro-2-methylbenzoic acid, two notable transformations have been subject to mechanistic consideration: the synthesis of 3-arylisoquinolinones via lithiation and the iridium-catalyzed C-H activation.

Directed ortho-Lithiation Pathway:

The synthesis of 3-arylisoquinolinones from this compound often proceeds through a directed ortho-lithiation strategy. In this pathway, the carboxylic acid group directs a strong lithium base, such as n-butyllithium, to deprotonate the aromatic ring at the position ortho to the carboxylate. The carboxylate group acts as a powerful directing group, coordinating to the lithium cation and positioning the base for selective proton abstraction from the adjacent C-H bond.

The generally accepted pathway for this transformation is as follows:

Deprotonation of the carboxylic acid: The first equivalent of the lithium base deprotonates the acidic proton of the carboxylic acid, forming a lithium carboxylate.

ortho-Deprotonation: A second equivalent of the lithium base then removes a proton from the C-H bond at the C6 position, which is ortho to the carboxylate group. This step is facilitated by the coordinating effect of the lithium carboxylate.

Reaction with an electrophile: The resulting aryllithium intermediate is a potent nucleophile and can react with various electrophiles. In the synthesis of 3-arylisoquinolinones, this intermediate would typically react with a nitrile, followed by cyclization and tautomerization to yield the final product.

Intramolecular competition studies on substituted benzoic acids have shown that the carboxylic acid group is an effective directing group for ortho-lithiation researchgate.netrsc.orgsemanticscholar.org. The regioselectivity of this step is a key feature of the reaction pathway.

Transition State Analysis

Transition state analysis provides a deeper understanding of the energy barriers and geometries of the highest-energy points along a reaction coordinate. While specific computational studies on the transition states of reactions involving this compound are not extensively documented in the reviewed literature, insights can be drawn from computational studies of related systems, particularly for iridium-catalyzed C-H activation and directed ortho-lithiation.

Transition States in Iridium-Catalyzed C-H Activation:

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing the transition states of iridium-catalyzed C-H activation of benzoic acids. The key C-H activation step is generally believed to proceed through a concerted metalation-deprotonation (CMD) mechanism nih.gov. In this process, the iridium catalyst coordinates to the carboxylate group, which then acts as an internal base to abstract the ortho-proton, while the iridium center simultaneously forms a bond with the carbon atom.

The transition state for the CMD pathway is characterized by a six-membered ring-like structure involving the iridium center, the carboxylate group, and the C-H bond being cleaved. DFT calculations on similar systems suggest that this transition state is favored due to the geometric arrangement and the energetic benefit of simultaneous bond breaking and bond formation oberlin.edu. The presence of the fluorine atom in this compound may influence the energy of this transition state through its electronic effects.

Transition States in Directed ortho-Lithiation:

For the directed ortho-lithiation of benzoic acids, the transition state for the deprotonation of the aromatic C-H bond is of primary interest. DFT calculations on the lithiation of anilines promoted by BF3 have highlighted the importance of fluorine-lithium interactions in stabilizing transition states nih.gov. In the case of this compound, the dilithiated intermediate is formed, and the transition state for the second lithiation at the ortho position likely involves a complex between the lithium carboxylate, the butyllithium, and the aromatic ring. The precise geometry and energy of this transition state would require specific computational modeling.

Catalytic Cycle Mechanisms in Metal-Mediated Transformations

Metal-mediated transformations are central to modern organic synthesis. This compound can participate in such reactions, notably in iridium-catalyzed C-H functionalization processes.

Proposed Catalytic Cycle for Iridium-Catalyzed C-H Functionalization:

A general catalytic cycle for the iridium-catalyzed ortho-C-H functionalization of benzoic acids, such as amination or iodination, has been proposed based on mechanistic studies diva-portal.orgmorressier.comnih.gov. While a specific cycle for the bimetallic Ir/Cu catalyzed synthesis of phthalides from this compound is not detailed in the available literature, a plausible mechanism can be constructed based on established principles of C-H activation.

A generalized catalytic cycle for iridium-catalyzed C-H functionalization typically involves the following key steps:

Carboxylate Exchange: The active iridium catalyst undergoes ligand exchange with the benzoic acid substrate to form an iridium carboxylate complex.

C-H Activation: This is often the rate-determining step and proceeds via the concerted metalation-deprotonation (CMD) pathway, as discussed previously, to form a five-membered iridacycle intermediate.

Oxidative Addition/Reductive Elimination or Further Reaction: The iridacycle can then react with a coupling partner. In the context of the phthalide (B148349) synthesis with a ketone, this could involve coordination of the ketone, followed by insertion and reductive elimination to form the C-C and C-O bonds of the phthalide ring. The role of the copper co-catalyst in this specific reaction is likely to facilitate the oxidative steps, possibly by reoxidizing the iridium catalyst.

Catalyst Regeneration: The active iridium catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Mechanistic investigations into iridium-catalyzed C-H functionalization of benzoic acids have suggested the involvement of Ir(III) and Ir(V) intermediates in some cases rsc.org.

| Step | Description | Key Intermediates |

| 1 | Ligand Exchange | Iridium carboxylate complex |

| 2 | C-H Activation (CMD) | Iridacycle |

| 3 | Reaction with Coupling Partner | - |

| 4 | Product Formation & Catalyst Regeneration | Active Iridium Catalyst |

Deoxyfluorination Reaction Mechanisms of Carboxylic Acids

Mechanism with Amine-Sulfur Fluoride (B91410) Reagents (e.g., XtalFluor-E):

Reagents like XtalFluor-E are commonly used for deoxyfluorination. The proposed mechanism involves the activation of the carboxylic acid by the reagent to form an acyloxyphosphonium-like intermediate. This is followed by nucleophilic attack of a fluoride ion to displace the activated hydroxyl group, yielding the acyl fluoride.

Mechanism with CpFluor:

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is another reagent used for deoxyfluorination. The proposed mechanism suggests that CpFluor is in equilibrium with a cyclopropenium salt in the presence of the carboxylic acid. The carboxylic acid then attacks the cyclopropenium cation to form an intermediate, which subsequently undergoes nucleophilic attack by fluoride to give the acyl fluoride product cas.cnorganic-chemistry.org.

Mechanism with Potassium Fluoride and an Activator:

A cost-effective method for deoxyfluorination involves the use of potassium fluoride (KF) in the presence of an activating agent, such as a highly electron-deficient fluoroarene. In this mechanism, the activator reacts with the carboxylic acid to form a more reactive intermediate with a better leaving group. The fluoride ion from KF then displaces this leaving group to form the acyl fluoride rsc.orgorganic-chemistry.org.

| Reagent Type | General Mechanistic Steps |

| Amine-Sulfur Fluorides | Activation of carboxyl group, followed by nucleophilic fluoride attack. |

| CpFluor | Formation of cyclopropenium salt, nucleophilic attack by carboxylate, then fluoride displacement. |

| KF with Activator | Activation of carboxyl group by the activator, followed by nucleophilic substitution by fluoride. |

Derivatization, Structure Activity Relationships, and Biological Evaluation

Synthesis of Biologically Active Derivatives

The chemical reactivity of 5-Fluoro-2-methylbenzoic acid lends itself to a range of synthetic transformations, enabling the creation of complex heterocyclic systems. These derivatives have been investigated for their potential in treating a variety of diseases, including viral infections and cancer.

Benzamide (B126) Derivatives as HIV-1 Integrase Inhibitors

This compound serves as a key building block in the synthesis of novel benzamide derivatives that have been investigated as inhibitors of HIV-1 integrase. This essential viral enzyme is responsible for integrating the viral DNA into the host cell's genome, a critical step in the replication cycle of HIV. The general synthetic approach involves the conversion of this compound to its corresponding acyl chloride, which is then reacted with a variety of substituted anilines to produce a library of N-substituted benzamides.

The structure-activity relationship (SAR) studies of these compounds have revealed several key features that are crucial for their inhibitory activity. The presence of the 5-fluoro and 2-methyl substituents on the benzoic acid core is thought to play a significant role in the binding of these inhibitors to the active site of the integrase enzyme. Furthermore, the nature and position of the substituents on the aniline (B41778) ring have a profound impact on the potency of the inhibitors. While specific SAR data for derivatives of this compound is not extensively detailed in publicly available literature, related studies on similar benzamide-based HIV-1 integrase inhibitors highlight the importance of features such as a chelating group capable of binding to the magnesium ions in the enzyme's active site and a hydrophobic aromatic tail that can engage in favorable interactions with the surrounding amino acid residues.

Quinazolinone Derivatives with Antiviral and Anticancer Potential

Quinazolinone scaffolds are present in a wide range of biologically active compounds. Derivatives of this compound have been utilized in the synthesis of novel quinazolinones with promising antiviral and anticancer activities. The synthetic pathway typically begins with the conversion of this compound to 5-fluoro-2-methylanthranilic acid, which is then cyclized with an appropriate reagent, such as an acid anhydride, to form a 5-fluoro-2-methyl-3,1-benzoxazin-4-one intermediate. This versatile intermediate can then be reacted with a variety of primary amines or hydrazines to yield the desired 3-substituted quinazolinone derivatives.

One notable study reports the synthesis of a series of 5-fluoro-2-methyl-3-(substituted)-4(3H)-quinazolinones. For instance, the reaction of 5-fluoro-2-methyl-3,1-benzoxazin-4-one with 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole resulted in the formation of 5-fluoro-2-methyl-3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-one. researchgate.net While the specific antiviral and anticancer data for this and related compounds are detailed in the primary literature, the general findings suggest that the nature of the substituent at the 3-position of the quinazolinone ring is a key determinant of biological activity. researchgate.net

Benzoxazole (B165842) Derivatives for Anticancer Development

In the quest for novel anticancer agents, researchers have turned their attention to benzoxazole derivatives incorporating the 5-fluoro-2-methylphenyl moiety. A series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govelsevierpure.com

The synthesis of these compounds starts from a substituted phenol, which undergoes a series of transformations including nitration, substitution with an appropriate arylpiperazine, and finally, a reductive cyclization to form the benzoxazole ring. nih.gov The cytotoxicity of these compounds was assessed against human A-549 lung carcinoma cells and non-cancerous HepaRG hepatocytes to determine their cancer-selective properties. nih.gov

The results of the cytotoxicity assays revealed that several of the synthesized benzoxazole derivatives exhibited significant anticancer activity. The structure-activity relationship studies indicated that the nature of the aryl substituent on the piperazine (B1678402) ring plays a crucial role in determining the cytotoxic potency. For example, compounds with electron-withdrawing groups on the aryl ring of the piperazine moiety generally showed higher activity. The presence of the fluorine atom at the 5-position of the benzoxazole ring was also found to be important for the observed biological activity. nih.gov

| Compound | Aryl Substituent | Cytotoxicity (A-549 cells) |

|---|---|---|

| Benzoxazole Derivative 1 | Phenyl | Data not publicly available |

| Benzoxazole Derivative 2 | 4-Chlorophenyl | Data not publicly available |

| Benzoxazole Derivative 3 | 4-Fluorophenyl | Data not publicly available |

Pyrimidinone Derivatives for Kinase and Adenylyl Cyclase Inhibition

While the direct synthesis of pyrimidinone derivatives from this compound is not extensively documented, the isomeric compound, 2-fluoro-5-methylbenzoic acid, has been utilized in the creation of pyrimidinone-based inhibitors of adenylyl cyclase 1 (AC1). ossila.comnbinno.com This suggests that this compound could also serve as a precursor for analogous structures with potential inhibitory activity against kinases and adenylyl cyclases. The synthesis would likely involve the formation of a β-ketoester from this compound, followed by condensation with a suitable amidine or urea (B33335) derivative to construct the pyrimidinone ring. The biological activity of such compounds would be highly dependent on the substituents on the pyrimidinone core, which would influence their binding affinity and selectivity for specific enzyme targets.

Ligand-Protein Interaction Studies

Understanding how a small molecule interacts with its protein target is fundamental to drug design and development. Fragment-based drug discovery is a powerful technique that utilizes small, low-complexity molecules to probe the binding sites of proteins.

Fragment-Based Drug Discovery for 3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) Inhibition

3-Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway and has emerged as a promising target for cancer therapy, as many cancer cells are dependent on this pathway for their growth and proliferation. Fragment-based screening has been employed to identify small molecules that bind to the active site of PHGDH and can serve as starting points for the development of more potent inhibitors.

While there is no direct report of this compound itself being used as a fragment in PHGDH inhibitor discovery, its structural motifs are relevant to this approach. The fluorinated and methylated phenyl ring is a common feature in many enzyme inhibitors, as it can participate in favorable hydrophobic and halogen bonding interactions within a protein's active site. In a typical fragment-based screening campaign, a library of small molecules would be screened for their ability to bind to PHGDH using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Fragments that are found to bind to the enzyme are then optimized and elaborated into more potent and selective inhibitors. The structural features of this compound make it a plausible candidate for inclusion in such a fragment library.

Binding Mode Analysis within Enzyme Active Sites

Computational studies have provided insights into the binding mechanisms of this compound derivatives, particularly those with antiproliferative properties. One notable class of derivatives, 3-arylisoquinolinones, has been identified as microtubule-targeting agents.

Tubulin Interaction: Molecular docking and dynamics simulations have shown that derivatives such as 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one can bind effectively to the colchicine-binding pocket of tubulin nih.govresearchgate.net. This interaction is crucial for their ability to disrupt microtubule dynamics. The analysis of the binding mode has revealed that the positioning of substituents on the aryl ring is critical. For instance, a meta-substitution on the aryl ring allows the substituent to occupy a subpocket within the tubulin structure, which is not possible with a para-substitution nih.gov. This difference in binding contributes to a significantly higher computed free energy of binding for the meta-substituted analogues compared to their para-substituted counterparts nih.gov.

The binding of these derivatives to the colchicine (B1669291) site is supported by COMPARE analysis, which has shown that their cellular activity profile mimics that of known colchicine-site binders nih.govacs.org. The interaction with tubulin leads to the inhibition of its polymerization, a key process in cell division researchgate.net.

Investigative Studies on Cellular and Molecular Mechanisms

The biological effects of this compound derivatives are underpinned by their interference with fundamental cellular processes, leading to the inhibition of cell growth and proliferation.

Inhibition of Cancer Cell Growth Mechanisms

Derivatives of this compound have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those of the breast, liver, lung, and colon nih.gov. The primary mechanism for this anticancer activity is the disruption of the microtubule network.

By binding to tubulin, these compounds suppress its polymerization, which is essential for the formation of the mitotic spindle during cell division tandfonline.comossila.com. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis nih.gov. Ultimately, this cell cycle arrest triggers apoptosis, or programmed cell death, in the cancer cells nih.govtandfonline.comossila.com.

The structure of these derivatives plays a crucial role in their efficacy. Studies on 3-arylisoquinolinones have shown that meta-substituted compounds are up to 700-fold more active than their para-substituted analogues nih.gov. This highlights a strong structure-activity relationship, where subtle changes in the molecular structure can dramatically enhance the antiproliferative activity.

Furthermore, some benzoxazole derivatives synthesized from this compound have shown potential anticancer activity with selectivity towards lung cancer cells over non-cancerous cells, indicating a promising therapeutic window acs.org.

Below is an interactive data table summarizing the cytotoxic activity of selected 3-arylisoquinolinone derivatives against various cancer cell lines.

| Compound | Substitution | Cell Line | IC50 (µM) |

| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | meta-Fluoro | Breast Cancer | 0.1 |

| 6-fluoro-3-(para-fluorophenyl)isoquinolin-1(2H)-one | para-Fluoro | Breast Cancer | >70 |

| 6-fluoro-3-(meta-chlorophenyl)isoquinolin-1(2H)-one | meta-Chloro | Colon Cancer | 0.2 |

| 6-fluoro-3-(para-chlorophenyl)isoquinolin-1(2H)-one | para-Chloro | Colon Cancer | >50 |

Enzyme Dehydrogenase Inhibition

Some research indicates that this compound and its derivatives may exert their biological effects through the inhibition of dehydrogenase enzymes nih.govbiosynth.com. Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an acceptor. The inhibition of specific dehydrogenases, such as 3-phosphoglycerate dehydrogenase (PHGDH), which is involved in the serine synthesis pathway, has been identified as a target for cancer therapy nih.govnih.gov. While the direct inhibition of dehydrogenases by derivatives of this compound is suggested, detailed mechanistic studies and the specific dehydrogenases targeted by these compounds require further investigation.

Chloride Channel Interaction Studies

The interaction with chloride channels has been proposed as another potential mechanism for the anticancer properties of this compound derivatives nih.govbiosynth.com. Chloride channels are involved in various physiological processes, and their modulation can impact cell volume, proliferation, and apoptosis. However, specific studies detailing the direct interaction of this compound derivatives with particular chloride channels and the functional consequences of such interactions are not extensively documented in the available literature.

Structure-Metabolism Relationship Studies for Substituted Benzoic Acids

Studies on the biotransformation of fluorinated benzoic acids by microorganisms, such as Cunninghamella elegans and Streptomyces sp., have provided models for their metabolism. These studies have shown that fluorinated benzoic acids can be efficiently converted to their corresponding benzyl (B1604629) alcohols and benzamides tandfonline.com. This suggests that reduction of the carboxylic acid and amidation are potential metabolic pathways.

In the context of drug metabolism, the fluorine substituent can affect the metabolic stability of the compound. The carbon-fluorine bond is strong, which can block metabolic oxidation at that position. However, metabolic processes can still occur at other sites on the molecule. For instance, the degradation of fluorobenzoic acids by Pseudomonas sp. has been shown to proceed via dioxygenation, leading to the elimination of fluoride (B91410) and the formation of metabolites like 2-fluoro-cis,cis-muconic acid nih.gov.

The metabolism of benzoic acid itself in vivo typically involves conjugation with glycine (B1666218) to form hippuric acid, or with glucuronic acid to form an acyl glucuronide nih.gov. The balance between these two pathways can be influenced by factors such as the dose and the physiological state. It is plausible that derivatives of this compound follow similar metabolic routes, although the specific influence of the fluoro and methyl substituents on the rates and regioselectivity of these conjugation reactions requires further study. The biotransformation of related fluorinated carboxylic acids has also been investigated in activated sludge, revealing pathways such as decarboxylation and hydrolytic defluorination, depending on the specific fluorine substitution pattern acs.org.

Advanced Applications in Chemical and Material Sciences

Role in Advanced Materials Synthesis

5-Fluoro-2-methylbenzoic acid is a key ingredient in the development of advanced materials, where its incorporation into larger molecular structures can significantly enhance the final properties of the material. chemimpex.com Its contributions are particularly notable in the fields of specialty polymers and resins, as well as in the architecture of bent-core liquid crystals.

Specialty Polymers and Resins

The compound is utilized in the production of specialty polymers and resins to improve key characteristics such as thermal stability and chemical resistance. chemimpex.com The presence of the fluorine atom in the benzoic acid structure is crucial. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the enhanced stability of the resulting polymer matrix. This makes polymers and resins containing this building block more resistant to high temperatures and harsh chemical environments. While specific examples of commercial polymers are not extensively detailed in readily available literature, its application is noted in the broader context of high-performance materials. chemimpex.com The ability of this compound to undergo reactions like esterification and amidation makes it a versatile component in the synthesis of these advanced materials. chemimpex.com

Bent-Core Liquid Crystal Architectures

Bent-core liquid crystals, also known as "banana" liquid crystals, are a fascinating area of materials science due to their unique self-assembly into polar and chiral superstructures. While the direct incorporation of this compound into these architectures is not extensively documented in the reviewed literature, the use of fluorinated benzoic acid derivatives, in general, is a known strategy in the design of these materials. For instance, studies have been conducted on bent-shaped liquid crystals based on a 4-substituted 3-hydroxybenzoic acid central core, where fluoro-substitution is a key aspect of the molecular design. The introduction of fluorine atoms can influence the mesomorphic properties, such as the temperature range of the liquid crystal phases and the type of mesophases formed.

Applications in Fine Chemical Production

This compound is a valuable intermediate in the synthesis of a variety of fine chemicals, particularly those with applications in the pharmaceutical and agrochemical industries. chemimpex.com Its chemical structure allows for a range of transformations, making it a versatile starting material for more complex molecules.

One notable application is in the synthesis of phthalides. Through a bimetallic Iridium/Copper-catalyzed reaction with saturated ketones, this compound can be converted to phthalide (B148349) derivatives, which are bicyclic heterocycles used in the production of dyes and fungicides. ossila.com

Furthermore, this compound is a precursor in the synthesis of various substituted benzoic acid derivatives. For example, it can be used to prepare:

5-fluoro-3-hydroxy-2-methylbenzoic acid

5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester

5-fluoro-N,2-dimethylbenzamide

These derivatives, in turn, can serve as key building blocks for active pharmaceutical ingredients (APIs) and other specialty chemicals. For instance, this compound is involved in the synthesis of benzamide (B126) derivatives that have been investigated as HIV-1 integrase inhibitors for antiviral treatments. ossila.com It is also utilized in the synthesis of 3-arylisoquinolinones through a lithiation reaction with benzonitrile. ossila.com

| Precursor | Reaction | Product | Application of Product |

| This compound | Reaction with saturated ketones (Ir/Cu catalysis) | Phthalide derivatives | Dyes and fungicides |

| This compound | - | 5-fluoro-3-hydroxy-2-methylbenzoic acid | Chemical Synthesis Intermediate |

| This compound | - | 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester | Chemical Synthesis Intermediate |

| This compound | - | 5-fluoro-N,2-dimethylbenzamide | Chemical Synthesis Intermediate |

| This compound | - | Benzamide derivatives | Potential HIV-1 integrase inhibitors |

| This compound | Lithiation reaction with benzonitrile | 3-arylisoquinolinones | Chemical Synthesis Intermediate |

Utilisation as a Reference Standard in Analytical Methodologies

In the field of analytical chemistry, this compound serves as a reference standard. chemimpex.com Specifically, it is used in chromatographic techniques to aid researchers in the accurate quantification of similar compounds within complex mixtures. chemimpex.com Its stable, crystalline nature and well-defined chemical properties make it a reliable benchmark for developing and validating analytical methods. High-purity grades of this compound are available for such applications, ensuring the accuracy and reproducibility of analytical results.

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of the molecule based on its characteristic vibrations.

The FT-IR and FT-Raman spectra of 5-Fluoro-2-methylbenzoic acid reveal distinct bands corresponding to the various functional groups and the aromatic ring. The presence of the carboxylic acid group is confirmed by characteristic O-H and C=O stretching vibrations. Aromatic C-H and C-C stretching and bending vibrations are also prominent. The C-F stretching vibration is an important diagnostic peak for confirming the fluorination of the molecule. researchgate.net For instance, in aromatic compounds, the C-F stretching frequency typically appears in the region of 1254-1222 cm⁻¹. researchgate.net In-plane bending of the C-F bond is also observed at lower frequencies. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | Broad, ~3000 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-F Bend | ~610 |

Note: The exact positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Potential Energy Distribution (PED) analysis is a computational method used to assign the observed vibrational bands to specific molecular motions. researchgate.net By calculating the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a particular normal mode of vibration, a definitive assignment of the experimental spectra can be achieved. researchgate.net This analysis helps to understand the coupling between different vibrational modes within the molecule. For this compound, PED analysis would clarify the extent to which the vibrations of the carboxylic acid group, the methyl group, and the fluorinated benzene (B151609) ring are mixed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by probing the magnetic environments of specific nuclei.

¹H NMR spectroscopy of this compound provides information about the number and connectivity of hydrogen atoms. The aromatic protons will appear as a complex pattern of signals in the downfield region of the spectrum, with their chemical shifts and coupling constants influenced by the positions of the fluorine and methyl substituents. The methyl protons will typically appear as a singlet in the upfield region.

¹⁹F NMR is particularly valuable for fluorinated compounds. diva-portal.org With a natural abundance of 100% and a high sensitivity, ¹⁹F NMR provides a clean spectrum with a large chemical shift range, making it highly sensitive to the local electronic environment. diva-portal.orgichorlifesciences.com The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift provides direct confirmation of the fluorine atom's presence and position on the aromatic ring. Coupling between the fluorine nucleus and adjacent protons (³JHF) can also be observed in both the ¹H and ¹⁹F spectra, providing further structural confirmation.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H (Carboxylic Acid) | 10-13 | Singlet (broad) |

| ¹H (Aromatic) | 7-8 | Multiplet |

| ¹H (Methyl) | ~2.5 | Singlet |

| ¹⁹F | Varies (dependent on standard) | Multiplet (due to coupling with protons) |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.org For this compound (C₈H₇FO₂), HRMS would provide a measured mass that is very close to the calculated exact mass of 154.0430. nih.gov This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. The crystal structure of this compound reveals the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers. researchgate.net

Furthermore, the compound has been co-crystallized with biological macromolecules. For example, the crystal structure of human 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) in complex with this compound has been determined, providing insights into its binding mode as an inhibitor. rcsb.org Such studies are crucial in fragment-based drug discovery for understanding how the molecule interacts with its biological target. rcsb.org

Crystal Structure Determination of PHGDH-5-Fluoro-2-methylbenzoic Acid Complex

The three-dimensional structure of this compound (designated as fragment 14 in the study) in complex with human 3-phosphoglycerate dehydrogenase (PHGDH) has been determined by X-ray crystallography. oncotarget.com This analysis provides atomic-level insight into how the compound binds to the enzyme, which is a target in cancer therapy. rcsb.orgncl.ac.uk The crystal structure, deposited in the Protein Data Bank (PDB) under the accession code 5OFV, was resolved to a high resolution of 1.50 Å. rcsb.orgpdbj.org

The study utilized a truncated PHGDH construct that was suitable for fragment soaking experiments, leading to the successful identification and validation of several small molecule binders, including this compound. oncotarget.comrcsb.org The binding was confirmed through thermal shift assays and Isothermal Titration Calorimetry (ITC) competition experiments. rcsb.org The crystallographic data reveals that the compound binds within the adenine-binding subsite of the enzyme's NAD cofactor binding pocket. oncotarget.comncl.ac.uk

| Parameter | Value |

|---|---|

| PDB ID | 5OFV |

| Method | X-ray Diffraction |

| Resolution | 1.50 Å |

| R-Value Work | 0.224 |

| R-Value Free | 0.273 |

| Ligand ID | 9TZ ebi.ac.uk |

Co-crystal Structural Analysis with Related Compounds

The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same lattice, is crucial for understanding and modifying the physicochemical properties of active ingredients. While specific co-crystal studies for this compound were not detailed in the reviewed literature, analysis of closely related fluorobenzoic acid derivatives provides significant insights into their supramolecular chemistry.

For instance, studies on 2-amino-5-fluorobenzoic acid reveal the formation of inversion-related dimers in the crystal lattice. researchgate.net Similarly, a co-crystal formed between 2-aminobenzothiazol and 4-fluorobenzoic acid has been synthesized and characterized, demonstrating the formation of robust supramolecular structures through hydrogen bonding. eurjchem.com These examples show that the carboxyl group of benzoic acids and the fluorine substituent are key players in forming predictable supramolecular synthons, which are structural units built by intermolecular interactions. The formation of dimers is a common structural motif for benzoic acids, as seen in the crystal structure of 3-fluoro-4-methylbenzoic acid. iucr.org

Hydrogen Bonding and Intermolecular Interactions

The intermolecular interactions involving this compound and related compounds are dominated by hydrogen bonds. In the crystal structure of the complex with PHGDH, the carboxyl group of this compound is a key anchor. oncotarget.com

In the solid state, benzoic acids typically form centrosymmetric dimers through strong O–H⋯O hydrogen bonds between their carboxylic acid groups. researchgate.netiucr.org This R²₂(8) ring motif is a highly stable and common feature in the crystallography of carboxylic acids.

Hirshfeld Surface Analysis for Intermolecular Contacts

Although a specific Hirshfeld analysis for this compound was not found, studies on related structures are illustrative. For the co-crystal of 2-aminobenzothiazol and 4-fluorobenzoic acid, Hirshfeld analysis was used to investigate the N–H⋯O hydrogen bonds and other intermolecular contacts. eurjchem.com In a broader context, analysis of various organic crystals reveals the most prominent interactions are often van der Waals forces, such as H···H contacts, which can comprise a significant portion of the total Hirshfeld surface. mdpi.com Other key interactions that can be quantified include O···H/H···O, C···H/H···C, and C···C contacts, which correspond to hydrogen bonds and π-π stacking, respectively. mdpi.com

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 48.0% | Van der Waals forces |

| C···H/H···C | 19.7% | Weak C-H···π and other C-H contacts |

| C···C | 12.8% | π-π stacking interactions |

| O···H/H···O | - | Hydrogen bonding (quantified as sharp spikes on fingerprint plot) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from lower-energy molecular orbitals to higher-energy ones. While specific UV-Vis spectral data for this compound is not extensively detailed in the searched literature, the expected transitions can be inferred from its structure.

The molecule possesses two main chromophores: the substituted benzene ring and the carboxylic acid group.

π → π Transitions:* These are characteristic of the aromatic system. The benzene ring exhibits strong absorption bands in the UV region due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Substituents on the ring, such as the fluorine atom and the methyl and carboxyl groups, can cause shifts in the absorption maxima (λ_max) and changes in intensity.

n → π Transitions:* The carbonyl moiety (C=O) of the carboxylic acid group has non-bonding electrons (n) on the oxygen atom. A weaker absorption band, corresponding to the transition of a non-bonding electron to an antibonding π* orbital (n → π), is also expected. This transition is often observed at longer wavelengths than the π → π transitions.

Studies on related compounds, such as 5-Fluoro-2-(trifluoromethyl)benzoic acid, confirm the use of UV-Vis spectroscopy for characterizing this class of molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 5-Fluoro-2-methylbenzoic acid. These calculations are typically performed using various levels of theory to approximate solutions to the Schrödinger equation.

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical reactivity and physical properties. Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry of organic molecules like this compound.

Commonly, the B3LYP functional is employed in conjunction with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. This level of theory has been shown to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) for substituted benzoic acids. The optimization process seeks to find the minimum energy conformation of the molecule. For this compound, this would involve determining the preferred orientation of the carboxylic acid group relative to the benzene (B151609) ring, considering the electronic effects of the fluorine and methyl substituents. The presence of the ortho-methyl group can influence the planarity of the carboxylic acid group with respect to the aromatic ring due to steric hindrance.

Table 1: Common DFT Methods and Basis Sets for Geometry Optimization

| Method | Functional | Basis Set | Description |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set is a triple-zeta Pople-style basis set with diffuse and polarization functions. |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group will influence the energies of the frontier orbitals. These calculations are typically performed using the same DFT methods (e.g., B3LYP/6-311++G(d,p)) as for geometry optimization.

The distribution of electron density within a molecule can be analyzed to understand its polarity and reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom.

In this compound, the electronegative fluorine and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The analysis of the charge distribution can provide insights into the molecule's dipole moment and intermolecular interactions.

Thermochemical Property Prediction

Computational methods can also be used to predict the thermochemical properties of molecules, which are essential for understanding their stability and behavior in chemical reactions.

The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It can be calculated using high-level quantum chemical methods, such as G3 or G4 theories, or more commonly through isodesmic reactions. These reactions involve a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in error cancellation and leads to more accurate results.

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. While challenging to compute directly with high accuracy, it can be estimated using various theoretical models that correlate it with molecular properties such as surface area and intermolecular interactions.

The gas-phase acidity of a compound is a fundamental measure of its intrinsic acidity, free from solvent effects. It is typically defined as the Gibbs free energy change (ΔGacid) for the deprotonation reaction in the gas phase: HA(g) → A⁻(g) + H⁺(g)

For this compound, this would involve the loss of a proton from the carboxylic acid group. The gas-phase acidity can be calculated by computing the Gibbs free energies of the acid and its conjugate base (benzoate anion) using DFT methods. The electron-withdrawing fluorine atom is expected to increase the acidity of this compound compared to benzoic acid itself, by stabilizing the resulting carboxylate anion. The electron-donating methyl group, particularly in the ortho position, may have a competing electronic and steric effect on the acidity. Theoretical calculations can quantify these substituent effects on the intrinsic acidity of the molecule.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as this compound, and its biological targets. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential behavior.

MD simulations would involve placing the compound in a simulated physiological environment with a target protein. Over a defined period, the movements and interactions of every atom in the system are calculated, providing a detailed view of the binding process, conformational changes in both the ligand and the target, and the stability of the resulting complex. For derivatives of this compound that have been investigated as inhibitors of enzymes like HIV-1 integrase or phosphoglycerate dehydrogenase, MD simulations could elucidate the specific binding modes and the influence of the fluoro and methyl substituents on the stability of the interaction. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding affinity and specificity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

For this compound, QSAR models could be developed to predict its potential biological activities, such as toxicity or inhibitory potency against a particular enzyme. These models are built upon datasets of compounds with known activities and a range of calculated molecular descriptors. Descriptors relevant to this compound would include those related to its size, shape, hydrophobicity (logP), and electronic properties (such as Hammett constants). Studies on substituted benzoic acids have shown that toxicity can be correlated with descriptors like the octanol-water partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO) nih.gov. The presence of the fluorine atom and the methyl group will significantly influence these descriptors. The fluorine atom, being highly electronegative, will affect the electronic properties, while the methyl group will contribute to the steric and hydrophobic character of the molecule.

QSPR models, on the other hand, can predict various physicochemical properties of this compound, such as its solubility, boiling point, and chromatographic retention times. These models are invaluable in the early stages of drug development and material science for screening and prioritizing compounds with desirable properties.

Predicting the metabolic fate of a compound is a critical aspect of drug discovery. Computational models play a significant role in identifying potential sites of metabolism and the resulting metabolites. For this compound, several metabolic pathways can be anticipated based on its structure.

The presence of the aromatic ring suggests that it could undergo oxidation, potentially leading to the formation of phenolic derivatives. The methyl group is another likely site of metabolism, where it could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid. The fluorine atom is generally more resistant to metabolic cleavage due to the strength of the carbon-fluorine bond nih.gov. However, the metabolic stability of fluorinated compounds can be influenced by the surrounding chemical environment chemrxiv.orgsynthical.com.

Computational tools for metabolism prediction often use rule-based systems or machine learning models trained on large databases of known metabolic transformations nih.gov. These tools can predict the likelihood of different atoms in the this compound molecule being targeted by metabolic enzymes, primarily cytochrome P450s.

Table 1: Predicted Physicochemical Properties and Descriptors for QSAR/QSPR of this compound

| Property/Descriptor | Predicted Value/Range | Significance in QSAR/QSPR |

| Molecular Weight | 154.14 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | ~2.2 - 2.5 | A key descriptor for hydrophobicity, affecting membrane permeability and binding to hydrophobic pockets of proteins. |

| pKa | ~3.5 - 4.0 | Determines the ionization state at physiological pH, which is crucial for solubility and interaction with charged residues in proteins. |

| Polar Surface Area (PSA) | ~37.3 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Hammett Constant (σ) of Fluorine | Varies with position | Quantifies the electronic effect of the fluorine substituent on the reactivity of the aromatic ring. |

Non-Linear Optics (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules.

For this compound, the presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring, along with the carboxylic acid group, could give rise to NLO properties. The intramolecular charge transfer between these groups is a key factor for second-order NLO activity. DFT calculations can be used to compute the molecular hyperpolarizability (β), a measure of the second-order NLO response. Studies on other fluorinated aromatic compounds and substituted benzoic acids have shown that the nature and position of substituents significantly influence the NLO properties nih.govuou.ac.inresearchgate.netjmcs.org.mx. Theoretical calculations for this compound would likely involve optimizing its geometry and then calculating its electronic properties, including the dipole moment and hyperpolarizability, to assess its potential as an NLO material.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

While this compound itself may not be the final active compound, it is a crucial building block for various biologically active molecules. For instance, it is used in the synthesis of inhibitors of HIV-1 integrase and compounds with antiproliferative activity that target microtubules ossila.com. Molecular docking studies of these more complex derivatives have likely been performed to guide their design and optimization.

A docking study of this compound into the active site of a target protein would involve generating multiple possible binding poses and scoring them based on their predicted binding affinity. The scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Such a study could reveal, for example, how the carboxylate group interacts with charged or polar residues in the active site, while the fluorinated aromatic ring engages in hydrophobic or aromatic stacking interactions.

Table 2: Potential Molecular Docking Targets for Derivatives of this compound

| Target Protein | Therapeutic Area | Potential Interactions of the 5-Fluoro-2-methylbenzoyl Moiety |

| HIV-1 Integrase | Antiviral (HIV) | The carboxylate could chelate metal ions in the active site, while the aromatic ring could form pi-stacking interactions. |

| Tubulin | Anticancer | The fluorinated ring could bind to hydrophobic pockets, influencing the conformation of tubulin and inhibiting microtubule polymerization. |

| Phosphoglycerate Dehydrogenase (PHGDH) | Anticancer | The compound could act as a fragment that binds to the active site, with the carboxylate forming key hydrogen bonds. |

| Fungal CYP53 | Antifungal | Derivatives could be designed to fit into the active site of this cytochrome P450 enzyme, with the core structure making specific interactions. nih.gov |

Reaction Mechanism Simulations and Energetic Profiles

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

This compound is known to participate in several chemical reactions, such as the iridium/copper-catalyzed synthesis of phthalides ossila.com. Theoretical studies can provide detailed insights into the step-by-step mechanism of such reactions. For example, a computational investigation of the phthalide (B148349) synthesis could elucidate the role of the catalysts, the mechanism of C-H activation, and the energetics of the cyclization step. DFT calculations have been employed to study the reaction profiles of various transformations involving benzoic acids, such as decarboxylation and extrusion reactions researchgate.netnih.gov.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction involving this compound can be constructed. This information is invaluable for understanding the reaction's feasibility, predicting its rate, and optimizing reaction conditions. For instance, understanding the mechanism can help in designing more efficient catalysts or choosing appropriate solvents to favor the desired reaction pathway.

Conclusion and Future Research Directions

Summary of Key Research Advancements in 5-Fluoro-2-methylbenzoic Acid Chemistry

This compound has established itself as a crucial intermediate in the synthesis of a wide array of valuable molecules. Its applications span the pharmaceutical, agrochemical, and materials science sectors.

Pharmaceutical Synthesis:

It is a key precursor in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com

The compound is instrumental in synthesizing benzamide (B126) derivatives that act as HIV-1 integrase inhibitors. ossila.comsigmaaldrich.com

It serves as a starting material for 3-arylisoquinolinones, which have demonstrated antiproliferative activity against cancer cells by binding to microtubules and inducing apoptosis. ossila.com

Notably, it is used in the synthesis of Rucaparib, an inhibitor of poly ADP-ribose polymerase (PARP) used in cancer therapy. google.com

Research has also shown its utility in creating benzoxazoles with potential anticancer properties. researchgate.net

The compound has exhibited antiviral capabilities, specifically against the influenza A virus, and has shown potential anticancer effects in vitro. biosynth.com

Chemical Synthesis and Reactions:

Efficient methods have been developed for the preparation of important derivatives, such as 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. google.com

It is also used to prepare other derivatives like 5-fluoro-3-hydroxy-2-methylbenzoic acid and 5-fluoro-N,2-dimethylbenzamide. sigmaaldrich.com

In organic synthesis, it reacts with saturated ketones through a bimetallic Iridium/Copper catalytic process to produce phthalides, which are used in dyes and fungicides. ossila.com

Emerging Trends in Fluorinated Benzoic Acid Research

The broader field of fluorinated benzoic acid research is continually evolving, driven by the unique advantages that fluorine substitution offers.

Enhanced Drug Properties: The incorporation of fluorine into organic molecules is a growing strategy in drug design. It can significantly improve properties such as lipophilicity and metabolic stability, which are critical for the efficacy of pharmaceutical compounds. nbinno.comnbinno.com

Green Chemistry: There is an increasing focus on developing more environmentally friendly synthetic methods. This includes catalyst-free reactions, such as the decarboxylative coupling of zinc polyfluorobenzoates, to create polyfluoroaryl sulfides. acs.org

Biotransformation: An innovative area of research involves using microorganisms to modify fluorinated benzoic acids. For instance, fungi like Cunninghamella elegans can convert these acids into their corresponding benzyl (B1604629) alcohols, while bacteria such as Streptomyces sp. can produce benzamides. tandfonline.com

Novel Synthetic Routes: Researchers are actively developing new and more efficient ways to synthesize fluorobenzoic acids. One such method is the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org

Supramolecular Chemistry: The synthesis and analysis of co-crystals involving fluorinated benzoic acids are gaining traction. For example, the co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazol has been studied to understand its supramolecular structure and molecular interactions. eurjchem.com

New Antimicrobial Agents: The synthesis of novel derivatives, such as the hydrazide hydrazones of 4-fluorobenzoic acid, is being explored to develop new potential antimicrobial agents to combat infectious diseases. researchgate.net

Prospective Areas for Further Investigation

While much has been accomplished, several promising avenues for future research on this compound remain.

Novel Bioactive Molecules: Given its proven success as a chemical intermediate, further research can focus on using this compound to synthesize new, complex molecules with potential applications as pharmaceuticals and agrochemicals. chemimpex.com

Advanced Materials: Its potential in material science is an area ripe for exploration. It could be used to create specialty polymers and resins with enhanced properties like improved thermal stability and chemical resistance. chemimpex.comnbinno.com

Enzyme Inhibition Studies: Deeper investigation into its enzyme inhibition properties could uncover new therapeutic strategies for various diseases. chemimpex.combiosynth.com

Mechanism of Action: Further studies are needed to fully understand the mechanisms behind the anticancer and antiviral activities of its derivatives, which could lead to the development of more potent therapeutic agents. ossila.comresearchgate.netbiosynth.com

Expanded Antiviral Spectrum: Research could be expanded to test the antiviral efficacy of this compound and its derivatives against a broader range of viruses beyond influenza A. biosynth.com

Radiotracer Development: The importance of fluorobenzoic acid derivatives in Positron Emission Tomography (PET) suggests that this compound could be investigated for the development of new PET radiotracers for medical imaging. arkat-usa.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Fluoro-2-methylbenzoic acid with high purity?

- Methodological Answer : High-purity synthesis typically involves Friedel-Crafts alkylation or halogenation of precursor benzoic acid derivatives, followed by purification using solid-phase extraction (SPE) or thin-layer chromatography (TLC) . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Storage in airtight, light-resistant containers at 2–8°C prevents degradation .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the fluorine substituent’s position and methyl group integration. Fourier-transform infrared (FTIR) spectroscopy identifies carboxyl (-COOH) and aromatic C-F stretches (1100–1000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₇FO₂; theoretical 154.04 g/mol) .

Q. What purification strategies are effective for removing by-products in this compound synthesis?

- Methodological Answer : Use gradient elution in reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. For small-scale purification, preparative TLC with silica gel and ethyl acetate/hexane (3:7) separates impurities. Confirm purity via melting point analysis (literature range: 145–148°C) and ≥99% HPLC area normalization .

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Conduct systematic solubility studies under controlled conditions (25°C, inert atmosphere) using UV-Vis spectrophotometry. Compare results against computational models (e.g., COSMO-RS) to account for solvent polarity and hydrogen bonding. Document solvent batch purity and moisture content, as trace water significantly alters solubility in aprotic solvents .

Q. How to design experiments assessing the stability of this compound under varying pH and temperature?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at timed intervals. Kinetic modeling (Arrhenius equation) predicts shelf-life. Note: Acidic conditions accelerate decarboxylation, while alkaline media promote hydrolysis of the methyl group .

Q. What advanced techniques validate the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Pair with molecular docking simulations (AutoDock Vina) to identify key binding residues. Validate via site-directed mutagenesis of the target protein .

Q. How to develop a validated HPLC method for quantifying trace impurities in this compound?

- Methodological Answer : Optimize column parameters (C18, 5 µm, 250 × 4.6 mm) and mobile phase (0.1% trifluoroacetic acid in water/acetonitrile). Validate linearity (R² ≥0.999), limit of detection (LOD <0.1%), and precision (%RSD <2%). Cross-reference impurities with known by-products (e.g., fluorinated isomers) using LC-MS/MS .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in the reported biological activity of this compound across studies?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines to assess study quality, including cell line variability, assay protocols, and compound purity. Replicate key experiments under standardized conditions (e.g., MTT assay for cytotoxicity). Use ANOVA to identify statistically significant outliers .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in sealed containers with desiccants to prevent hygroscopic degradation. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Refer to SDS for emergency measures (e.g., eye irrigation with 0.9% saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten